Cas no 1805188-61-7 (Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate)

Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate
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- インチ: 1S/C11H11F2N3O2/c1-2-18-11(17)9-7(4-15)8(10(12)13)6(3-14)5-16-9/h5,10H,2,4,15H2,1H3
- InChIKey: MTUALDHCGKUDRV-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=CN=C(C(=O)OCC)C=1CN)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 89
Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029040059-1g |
Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate |
1805188-61-7 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylateに関する追加情報
Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805188-61-7): A Comprehensive Overview
Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate, identified by its CAS number CAS No. 1805188-61-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, holds promise for various applications, particularly in the development of novel therapeutic agents. The presence of functional groups such as the aminomethyl and cyano substituents, along with the unique difluoromethyl moiety, makes it a subject of intense study for its potential pharmacological properties.
The molecular framework of Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate is a testament to the ingenuity of synthetic organic chemistry. The pyridine core, a heterocyclic aromatic ring, serves as the backbone for this compound, providing a stable scaffold that can be modified to enhance specific biological activities. The aminomethyl group at the 3-position introduces a nucleophilic center, which can participate in various chemical reactions, including condensation and coupling reactions, facilitating the synthesis of more complex molecules. Additionally, the cyano group at the 5-position adds a polar character to the molecule, influencing its solubility and reactivity.
The most intriguing feature of Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate is undoubtedly the difluoromethyl group at the 4-position. This substituent is well-known for its ability to modulate metabolic pathways and enhance binding affinity to biological targets. In recent years, numerous studies have highlighted the pharmacological significance of fluorinated compounds, demonstrating their potential in improving drug efficacy and bioavailability. The incorporation of the difluoromethyl group in this compound suggests that it may exhibit enhanced stability and metabolic resistance, making it an attractive candidate for further exploration.
In the realm of pharmaceutical research, Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate has been investigated for its potential role in addressing various therapeutic challenges. The combination of functional groups in this molecule allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. For instance, the presence of the aminomethyl group provides a site for further derivatization, allowing the synthesis of peptidomimetics or other bioactive molecules. This flexibility makes it a valuable building block in drug discovery efforts.
The cyano group at the 5-position also plays a crucial role in determining the reactivity and biological activity of Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate. Cyano-substituted compounds are known to exhibit a wide range of biological effects, including antimicrobial and anti-inflammatory properties. Recent studies have shown that cyano-containing pyridines can interact with biological targets in unique ways, leading to novel therapeutic outcomes. This underscores the importance of this compound in medicinal chemistry and drug development.
The impact of Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate extends beyond academic research; it also holds commercial significance. Pharmaceutical companies are increasingly investing in fluorinated compounds due to their favorable pharmacokinetic profiles and improved drug-like properties. The unique combination of functional groups in this molecule positions it as a promising candidate for clinical development. As research progresses, we can expect to see more derivatives and analogs being explored for their therapeutic potential.
The synthesis of Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate exemplifies the advancements in synthetic methodologies that have enabled the creation of complex organic molecules with high precision. Modern techniques such as transition-metal catalysis and flow chemistry have made it possible to construct intricate molecular architectures efficiently. These advancements not only facilitate the production of such compounds but also open up new avenues for innovation in drug discovery.
In conclusion, Ethyl 3-(aminomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805188-61-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique molecular structure, characterized by functional groups such as aminomethyl, cyano, and difluoromethyl, makes it an attractive candidate for further exploration. As our understanding of biological systems continues to evolve, compounds like this are poised to play a crucial role in addressing some of today's most pressing medical challenges.
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